molecular formula C6H8N2S B062498 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine CAS No. 165948-23-2

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine

Cat. No.: B062498
CAS No.: 165948-23-2
M. Wt: 140.21 g/mol
InChI Key: QSLDIPUHQBHQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine (CAS 165948-23-2) is a bicyclic heterocyclic compound comprising a thiazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₆H₈N₂S, with a molecular weight of 140.206 g/mol and a precise mass of 140.041 . The compound is synthesized via cyclization reactions, such as the condensation of pyrrolidine with thioamide intermediates under Dean-Stark conditions to remove water . Derivatives of this scaffold exhibit diverse pharmacological activities, including antimicrobial and anticoagulant properties (e.g., as Factor Xa inhibitors) .

Preparation Methods

Cyclization Strategies for Core Structure Assembly

The thiazolo[5,4-c]pyridine scaffold is typically constructed via intramolecular cyclization reactions. A foundational approach involves the reaction of 4-piperidone derivatives with sulfur-containing reagents. For instance, treatment of 4-piperidone with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid generates the tetrahydrothiazolo-pyridine core through a tandem thiolation-cyclization mechanism . This method achieves moderate yields (60–75%) and is scalable to multigram quantities.

Key variables influencing cyclization efficiency include:

  • Temperature : Optimal cyclization occurs at 80–100°C, with lower temperatures favoring incomplete ring closure.

  • Catalyst load : A 10 mol% p-TsOH concentration balances reaction rate and byproduct formation .

Alternative routes employ pre-functionalized intermediates. For example, 2-mercaptonicotinic acid derivatives undergo cyclodehydration with alkylating agents to form the thiazole ring. This method allows regioselective control but requires stringent anhydrous conditions .

Post-cyclization functionalization enables the introduction of pharmacologically relevant groups. Methylation at the 5-position, as demonstrated in the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, employs methyl iodide under basic conditions (K₂CO₃, DMF) . The reaction proceeds via nucleophilic substitution at the bridgehead nitrogen, achieving >90% conversion when conducted at 0°C to minimize over-alkylation.

Functionalization StepReagentsConditionsYieldSelectivity
N-MethylationCH₃I, K₂CO₃DMF, 0°C, 12h92%>95% at N5
BrominationBr₂, DCM25°C, 3h78%C2 position

Halogenation at the 2-position (e.g., bromination) enhances electrophilic reactivity for subsequent cross-coupling reactions. Bromine in dichloromethane at ambient temperature selectively substitutes the thiazole ring’s α-position due to its electron-deficient nature .

Salt Formation and Purification Protocols

Conversion to hydrochloride salts improves stability and solubility for biological testing. The free base is treated with HCl gas in ethanol, yielding the hydrochloride salt with >95% purity after recrystallization from EtOAc/hexane . Critical parameters include:

  • pH control : Maintain pH <2 during salt formation to ensure complete protonation.

  • Solvent polarity : Ethanol’s moderate polarity prevents premature salt precipitation, enabling large crystal growth.

Purification typically involves silica gel chromatography (hexane:EtOAc, 3:1 → 1:2 gradient) followed by activated charcoal treatment to remove colored impurities. This dual-step process achieves ≥99% purity as verified by HPLC .

Industrial-Scale Synthesis Considerations

Large-scale production (≥100 kg batches) optimizes cost and throughput:

  • Continuous flow cyclization : Replaces batch reactors, reducing reaction time from 24h to 2h via enhanced heat transfer .

  • Catalyst recycling : p-TsOH is recovered via aqueous extraction and reused for 5 cycles without activity loss.

  • Waste minimization : Sulfur byproducts are converted to Na₂SO₄ for safe disposal.

Process analytical technology (PAT) tools such as in-line FTIR monitor cyclization progress, enabling real-time adjustments to stoichiometry and temperature.

Analytical Validation of Structural Integrity

Rigorous spectroscopic and chromatographic methods confirm product identity:

  • ¹H NMR : Distinct signals for thiazole Hₐ (δ 7.25 ppm, singlet) and pyridine Hᵦ (δ 3.80 ppm, multiplet) .

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/MeCN gradient).

  • Mass spectrometry : [M+H]⁺ at m/z 153.1 (theoretical 153.05) .

X-ray crystallography provides definitive conformation analysis. The 5-methyl derivative exhibits a puckered ring system with an S−O intramolecular contact (2.85 Å), stabilizing the bioactive conformation .

Challenges and Optimization Opportunities

Current limitations include:

  • Low yielding bromination : Competitive ring-opening at elevated temperatures reduces yields.

  • Oxidative degradation : Thiazole sulfurs are prone to oxidation during storage.

Emerging solutions:

  • Microwave-assisted synthesis : Reduces cyclization time to 15 min with 85% yield .

  • Coordination-directed cyclization : Transition metal templates (e.g., CuI) enhance regioselectivity in thiazole formation.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[5,4-C]pyridines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Notably, it has been utilized in developing drugs targeting neurological disorders, enhancing both drug efficacy and specificity . For instance, it plays a role in the synthesis of antithrombotic agents and Factor Xa inhibitors, which are vital for treating thrombus-related diseases .

Case Study: Edoxaban

  • One significant application is its use in synthesizing Edoxaban, an anticoagulant medication. Research indicates that derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine exhibit potent inhibitory effects on activated coagulation factor X (FXa), making them promising candidates for therapeutic development against thrombotic conditions .

Biochemical Research

Enzyme Inhibition and Receptor Binding

  • This compound is extensively employed in biochemical studies focusing on enzyme inhibition and receptor binding. It helps researchers elucidate complex biological pathways and develop new therapeutic strategies. For example, studies have shown its effectiveness in inhibiting the p38α MAP kinase pathway, which is crucial for inflammatory responses .

Research Findings

  • In vitro studies demonstrated that derivatives of this compound significantly reduced thrombin generation in human plasma assays. These findings underscore its potential as a therapeutic agent in managing coagulopathy.

Material Science

Novel Material Formulations

  • In material science, this compound is utilized to formulate novel materials with unique properties. This includes improving electrical conductivity and enhancing thermal stability—attributes beneficial for applications in electronics and coatings .

Agricultural Chemistry

Development of Agrochemicals

  • The compound also finds applications in agricultural chemistry by contributing to the development of agrochemicals. These compounds aim to provide effective pest control solutions while minimizing environmental impact. Its use in formulating safer pesticides aligns with the growing demand for sustainable agricultural practices .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Compounds/Derivatives
Pharmaceutical DevelopmentKey intermediate for neurological drugsEdoxaban (FXa inhibitor)
Biochemical ResearchEnzyme inhibition studiesp38α MAP kinase inhibitors
Material ScienceNovel materials with improved propertiesConductive polymers
Agricultural ChemistryDevelopment of effective agrochemicalsSafer pesticides

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-c]pyridine Derivatives

Example: Tinoridine Hydrochloride (2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride)

  • Structural Difference : Replaces the thiazole sulfur with a thiophene (sulfur-containing aromatic ring).
  • Pharmacological Profile: Non-steroidal anti-inflammatory drug (NSAID) with rapid absorption (peak plasma concentration in 30 minutes) and stronger analgesic/anti-inflammatory effects than aspirin .
  • Key Data :
Property Tinoridine HCl 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
Core Heterocycle Thieno[2,3-c]pyridine Thiazolo[5,4-c]pyridine
Bioactivity Anti-inflammatory Antimicrobial, Factor Xa inhibition
Half-life ~3 hours Not reported

Pyrazolo[3,4-c]pyridine Derivatives

Example : 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride

  • Structural Difference : Substitutes the thiazole sulfur with a pyrazole ring (two adjacent nitrogen atoms).
  • Pharmacological Relevance : Used in kinase inhibitor development due to altered hydrogen-bonding capabilities .
  • Key Data :
Property Pyrazolo[3,4-c]pyridine HCl Thiazolo[5,4-c]pyridine
Molecular Weight 159.62 g/mol 140.21 g/mol
Solubility Higher polarity Moderate (hydrochloride salt available)

Substituted Thiazolo[5,4-c]pyridine Derivatives

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid HCl

  • Structural Modification : Methyl group at position 5 and carboxylic acid at position 2.
  • Application : Intermediate in Edoxaban synthesis (anticoagulant targeting Factor Xa). The methyl group enhances binding affinity to the S4 pocket of Factor Xa .
  • Key Data :

    Property 5-Methyl Derivative Parent Compound
    Molecular Weight 240.32 g/mol (Boc-protected) 140.21 g/mol
    Bioactivity Factor Xa inhibition (IC₅₀ < 10 nM) Antimicrobial (moderate activity)

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

  • Structural Modification : Bromine at position 2 and methyl at position 4.
  • Utility : Halogenation improves reactivity for cross-coupling reactions in medicinal chemistry .
  • Key Data :

    Property 2-Bromo-5-methyl Derivative Parent Compound
    Molecular Weight 255.15 g/mol (hydrochloride) 140.21 g/mol
    Synthetic Role Building block for SAR studies Base scaffold for derivatization

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

  • Structural Modification : Trifluoromethyl group at position 2.
  • Impact : The CF₃ group enhances metabolic stability and lipophilicity (predicted logP: 1.40) .
  • Key Data :

    Property CF₃ Derivative Parent Compound
    Molecular Weight 208.2 g/mol 140.21 g/mol
    Pharmacokinetics Improved metabolic resistance Shorter half-life (unmodified)

Structural and Functional Analysis Table

Compound Class Key Substituents Molecular Weight (g/mol) Primary Application Reference
Thiazolo[5,4-c]pyridine None 140.21 Antimicrobial, anticoagulant
Thieno[2,3-c]pyridine Ethoxycarbonyl, benzyl ~350 (Tinoridine HCl) Anti-inflammatory
Pyrazolo[3,4-c]pyridine None 159.62 Kinase inhibition
5-Methyl-thiazolo[5,4-c]pyridine Methyl, carboxylic acid 240.32 (Boc-protected) Factor Xa inhibition
2-Bromo-5-methyl-thiazolo[5,4-c]pyridine Bromo, methyl 255.15 (HCl salt) Synthetic intermediate
2-Trifluoromethyl-thiazolo[5,4-c]pyridine CF₃ 208.20 Enhanced metabolic stability

Biological Activity

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Bischler-Napieralski reaction, which allows for the construction of the thiazolopyridine ring system. This method has been employed to create various derivatives that exhibit enhanced biological activity .

1. Pharmacological Properties

This compound derivatives have been investigated for their activity as agonists of beta-adrenoceptors. For instance, analogues derived from this compound have shown selective activity towards beta3-adrenoceptors in functional assays. These findings suggest that modifications to the thiazolo[5,4-C]pyridine structure can significantly influence receptor selectivity and potency .

2. Positive Allosteric Modulation

Recent studies have identified certain derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5). These compounds have demonstrated the ability to potentiate receptor responses in both in vitro and in vivo models. For example, a specific derivative was able to reverse amphetamine-induced hyperlocomotion in rats without causing significant motor impairment . This highlights the potential of these compounds in treating neuropsychiatric disorders.

3. Antipsychotic Activity

The antipsychotic potential of this compound derivatives has been explored through preclinical models. Compounds exhibiting PAM activity at mGlu5 receptors have shown promise in reversing behavioral deficits associated with schizophrenia .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thiazolo[5,4-C]pyridine ring can enhance biological activity. For example:

Position Modification Effect
2Amino groupIncreases beta3-AR activity
4Benzyl substitutionEnhances selectivity for mGlu5
5Methyl groupImproves metabolic stability

These modifications are crucial for optimizing the pharmacological profile of these compounds .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Beta-Adrenoceptor Agonists :
    • A study demonstrated that certain derivatives exhibited high affinity and selectivity for beta3-adrenoceptors compared to beta1 and beta2 subtypes. This selectivity is essential for minimizing side effects associated with non-selective agonists .
  • Antipsychotic Effects :
    • In a preclinical study involving rodent models of schizophrenia, a derivative was shown to significantly reduce hyperlocomotion induced by amphetamines without notable side effects on motor function .
  • Metabolic Stability :
    • Research indicated that specific structural modifications led to improved metabolic stability in liver microsomes, suggesting a favorable pharmacokinetic profile for potential drug candidates .

Q & A

Q. Basic: What are the key synthetic routes for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its derivatives in medicinal chemistry?

Methodological Answer:
The synthesis typically involves cyclization strategies using thiourea derivatives and α,β-unsaturated ketones. For example, 5-methyl-substituted derivatives (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) are synthesized via a two-step process: (1) condensation of 4-piperidone with thiourea under acidic conditions, followed by (2) alkylation or functionalization of the thiazole ring. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to avoid side products like over-alkylated species .

Q. Basic: How is the structural characterization of this compound and its derivatives performed?

Methodological Answer:
Characterization employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm ring saturation and substituent positions (e.g., methyl groups at C5).
  • X-ray crystallography : Resolves absolute stereochemistry in complexes, such as its role in Factor Xa inhibitor binding pockets .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for hydrochloride salts (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, CAS 720720-96-7) .

Q. Advanced: How do structural modifications influence binding affinity to biological targets like Factor Xa or histamine H3 receptors?

Methodological Answer:

  • Factor Xa inhibition : Substituents at the 2-position (e.g., carboxylic acid groups) enhance binding via interactions with the S4 pocket. Conformational rigidity from the thiazolo-pyridine scaffold improves selectivity over serine proteases like thrombin .
  • Histamine H3 receptor (H3R) : Methylation at C5 (e.g., 5-methyl derivatives) reduces steric hindrance, increasing affinity (Ki = 23.48 nM for compound 63 vs. >10,000 nM for unsubstituted analogs). However, over-rigidification (e.g., fused rings) diminishes activity due to restricted conformational flexibility .

Q. Advanced: How can researchers resolve discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze ligand-protein interactions over time to identify transient binding modes not captured in static models.
  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., Factor Xa) to verify predicted binding poses. For example, Haginoya et al. (2004) used X-ray structures to explain why non-amidine inhibitors retain activity despite computational predictions favoring amidine groups .
  • Free-energy perturbation (FEP) : Quantify the thermodynamic impact of substituent changes (e.g., methyl vs. ethyl groups) to refine predictive models .

Q. Basic: What are the primary applications of this scaffold in drug discovery?

Methodological Answer:

  • Anticoagulants : The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate moiety is a critical S4-binding element in Edoxaban, a direct oral Factor Xa inhibitor .
  • Central nervous system (CNS) agents : Derivatives are explored as H3R antagonists for treating cognitive disorders, though optimization of blood-brain barrier permeability remains challenging .

Q. Advanced: How to address low synthetic yields in large-scale preparations of derivatives?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps (e.g., from 45% to 72% in thiazole ring formation) .
  • Flow chemistry : Enables precise control of exothermic reactions (e.g., alkylation steps) to minimize byproducts .
  • Salt formation : Hydrochloride salts (e.g., CAS 720720-96-7) enhance crystallinity and purity during purification .

Q. Advanced: What strategies mitigate off-target effects in preclinical studies?

Methodological Answer:

  • Selectivity profiling : Screen against panels of related enzymes (e.g., thrombin, trypsin) to identify structural features causing cross-reactivity.
  • Metabolic stability assays : Incorporate deuterium at metabolically labile positions (e.g., methyl groups) without altering binding kinetics .
  • Cryo-EM studies : Resolve binding modes in complex with off-target proteins to guide rational redesign .

Q. Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC-MS : Quantifies impurities (e.g., oxidation products) in derivatives like 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS 365996-07-2) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage conditions (e.g., 2-8°C for hygroscopic salts) .

Q. Advanced: How does solvent choice impact conformational dynamics in structure-activity studies?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMSO) : Stabilize zwitterionic forms of carboxylate derivatives, altering docking predictions.
  • Water content : Modulates hydrogen-bonding networks in crystallography buffers, as seen in Factor Xa inhibitor co-crystals .

Q. Advanced: What computational tools predict the pharmacokinetic properties of novel derivatives?

Methodological Answer:

  • QSAR models : Correlate logP values (e.g., 1.2 for 5,6,6-trimethyl derivatives) with bioavailability .
  • ADMET Predict™ or Schrödinger’s QikProp : Estimate absorption, distribution, and toxicity profiles .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLDIPUHQBHQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165948-23-2
Record name 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.